5-Chloropyridine-2-sulfonyl chloride hydrochloride
Overview
Description
5-Chloropyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H4Cl3NO2S. It is a derivative of pyridine, characterized by the presence of a chloro group at the 5-position and a sulfonyl chloride group at the 2-position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-2-sulfonyl chloride hydrochloride typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 5-chloro-2-pyridinesulfonyl chloride with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out under controlled temperature conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridine-2-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile
Catalysts: Lewis acids such as FeBr3, AlCl3
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Scientific Research Applications
5-Chloropyridine-2-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloropyridine-2-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can further interact with biological targets or undergo additional chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-pyridinesulfonyl chloride: Similar structure but without the hydrochloride salt form.
Pyridine-3-sulfonyl chloride: Differing in the position of the sulfonyl chloride group.
Chloro-bis(trifluoromethyl)pyridine: Contains trifluoromethyl groups instead of sulfonyl chloride.
Uniqueness
5-Chloropyridine-2-sulfonyl chloride hydrochloride is unique due to its specific substitution pattern and the presence of both chloro and sulfonyl chloride groups. This combination imparts distinct reactivity and makes it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
5-chloropyridine-2-sulfonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZQGTAISSEOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)S(=O)(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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